molecular formula C11H9BF3K B13479659 Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide

Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide

Cat. No.: B13479659
M. Wt: 248.10 g/mol
InChI Key: BRWADAFCEOOUGW-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C10H7BF3K. It is a member of the potassium organotrifluoroborates family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a methylnaphthalene moiety.

Chemical Reactions Analysis

Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form borane derivatives.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(1-methylnaphthalen-2-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide can be compared with other potassium organotrifluoroborates, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates.

Properties

Molecular Formula

C11H9BF3K

Molecular Weight

248.10 g/mol

IUPAC Name

potassium;trifluoro-(1-methylnaphthalen-2-yl)boranuide

InChI

InChI=1S/C11H9BF3.K/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1

InChI Key

BRWADAFCEOOUGW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C2=CC=CC=C2C=C1)C)(F)(F)F.[K+]

Origin of Product

United States

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